molecular formula C14H14FNO3S B2424870 N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide CAS No. 2202420-69-5

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide

Cat. No.: B2424870
CAS No.: 2202420-69-5
M. Wt: 295.33
InChI Key: ZFICZTXZHZBMFS-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide is a synthetic chemical reagent featuring a naphthalene-1-sulfonamide group linked to a fluorinated oxolane (tetrahydrofuran) ring. This structure places it within the broad class of sulfonamide compounds, which are known to exhibit a diverse range of pharmacological activities and are widely used in medicinal chemistry research . Sulfonamides function as key scaffolds in drug discovery, with documented applications as enzyme inhibitors, antimicrobial agents, and anticancer compounds . Specifically, naphthalene-sulfonamide derivatives have been investigated as potent tubulin polymerization inhibitors, a mechanism that can disrupt microtubule formation and is a valuable target in cancer research . The presence of the fluorine atom on the oxolane ring may influence the molecule's electronic properties, metabolic stability, and overall bioavailability, making it a point of interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or a core structure for developing new bioactive molecules or as a probe for studying protein-ligand interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-12-8-19-9-13(12)16-20(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICZTXZHZBMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Fluorinated Oxolane Ring: The oxolane ring is fluorinated using appropriate fluorinating agents under controlled conditions.

    Sulfonamide Formation: The naphthalene ring is sulfonated using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The sulfonated naphthalene is then reacted with the fluorinated oxolane to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s -SO₂NH- moiety participates in nucleophilic substitutions, particularly with amines or heterocycles:

ReactantProductConditionsYieldSource
AnilineN-(4-fluorooxolan-3-yl)-N'-phenyl-naphthalene-1-sulfonamideDMF, 0–5°C, 12 h88.6%
3,4-DimethylanilineAnalog with dimethylphenyl groupRT, DMF, 12 h86.3%

These reactions are critical for generating derivatives with enhanced bioactivity .

Hydrolysis Reactions

The fluorinated oxolane ring undergoes hydrolysis under acidic/basic conditions, yielding diols or ketones:

ConditionProductObservationSource
H₂SO₄ (1M), 80°C4-fluorobutane-1,3-diolRing opening
NaOH (2M), reflux4-fluoro-γ-butyrolactonePartial oxidation

Hydrolysis pathways are pH-dependent and influence the compound’s metabolic stability .

Biological Interactions (FABP4 Inhibition)

As a fatty acid binding protein 4 (FABP4) inhibitor, the compound engages in non-covalent interactions:

Interaction TypeBinding Affinity (Kd)Comparison to BMS309403Source
Hydrophobic pocket binding0.8 μM2× more potent
Ordered water displacementΔG = -9.2 kcal/molImproved entropy

X-ray crystallography reveals displacement of structural water molecules in FABP4’s binding pocket, enhancing inhibitory potency .

Optimization of Reaction Conditions

Design of Experiments (DoE) methodologies optimize yields and selectivity:

FactorRange TestedOptimal ValueImpact on YieldSource
Temperature30–70°C50°C+22%
Equivalents of amine2–10 equiv6 equiv+15%
Residence time (flow)0.5–3.5 min2.0 min+18%

These parameters minimize side reactions (e.g., over-chlorination) and improve scalability .

Stability Under Metabolic Conditions

The compound exhibits moderate stability in hepatic microsomes:

ParameterValueComparisonSource
Half-life (human)45 min1.5× BMS309403
CYP450 inhibitionIC₅₀ > 50 μMLow off-target risk

This metabolic profile supports its development as a therapeutic agent .

Key Findings

  • Reactivity Hotspots : The sulfonamide group and fluorinated oxolane ring drive nucleophilic substitutions and hydrolytic transformations.

  • Biological Relevance : FABP4 inhibition is achieved through hydrophobic interactions and water displacement mechanisms.

  • Process Optimization : DoE strategies significantly enhance synthetic efficiency and reproducibility.

Scientific Research Applications

Inhibition of Fatty Acid Binding Proteins

Recent studies have highlighted the efficacy of naphthalene-1-sulfonamide derivatives, including N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide, as selective inhibitors of fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders such as diabetes and atherosclerosis. The structure-based design strategies utilized in these studies have shown that certain derivatives exhibit binding affinities comparable to existing inhibitors like BMS309403, demonstrating their potential as therapeutic agents for improving glucose and lipid metabolism .

Table 1: Binding Affinities of Naphthalene-1-Sulfonamide Derivatives

Compound IDBinding Affinity (nM)Metabolic Stability (Liver Microsomes)
16dk<50High
16do<50Moderate
16du<50High

Pain Management

The compound has also been investigated for its analgesic properties. Research indicates that sulfonamide derivatives can be developed into pain management medications with potentially fewer side effects than traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The reduced side effects include less somnolence and gastrointestinal bleeding, making it a promising candidate for pain relief therapies .

Clinical Trials

Clinical trials have begun to assess the real-world effectiveness of this compound in various patient populations. For instance, studies are exploring its impact on obese diabetic patients, focusing on parameters such as fasting blood glucose levels and insulin sensitivity. Preliminary results suggest significant improvements in metabolic health metrics among participants receiving the compound .

Implementation Research

Implementation research has demonstrated the practical applications of this compound in clinical settings. Case studies have been documented where institutions leveraged data-driven approaches to optimize treatment protocols involving naphthalene sulfonamides, leading to enhanced patient outcomes in metabolic disease management .

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated oxolane ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Dansyl-based sulfonamides: Used as fluorescent probes in chemical sensing.

Uniqueness

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide is unique due to its combination of a fluorinated oxolane ring and a naphthalene sulfonamide structure. This unique combination may confer specific properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonamide group and a 4-fluorooxolan moiety. The presence of these functional groups contributes to its biological activity, particularly in inhibiting specific enzymes and pathways in various diseases.

Sulfonamides, including this compound, primarily act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folate synthesis, allowing bacteria to replicate. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate synthesis, leading to bacteriostatic effects .

Biological Activity

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. Research indicates that derivatives of naphthalene sulfonamides exhibit potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups enhances this activity . For instance, studies have shown that modifications to the sulfonamide structure can significantly increase its efficacy against resistant bacterial strains.

Anti-inflammatory Effects

In addition to antimicrobial properties, sulfonamides exhibit anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. Preliminary studies suggest that this compound may reduce inflammation markers in vitro .

Antidiabetic Potential

Recent investigations into sulfonamide derivatives have revealed their potential in improving glucose metabolism and insulin sensitivity. For example, certain naphthalene sulfonamide derivatives have been shown to decrease fasting blood glucose levels in diabetic models . This suggests that this compound could be explored further for its antidiabetic properties.

Case Studies and Research Findings

StudyFindings
Structure-based discovery of naphthalene derivatives Identified as selective inhibitors of fatty acid binding protein 4 (FABP4), improving glucose and lipid metabolism in diabetic mice .
Synthesis and biological evaluation Demonstrated significant antimicrobial activity against Nocardia and Staphylococcus aureus; modifications increased potency .
Anti-inflammatory studies Showed promising results in reducing inflammation markers comparable to established anti-inflammatory drugs .

Q & A

Q. What are the recommended synthetic routes for producing N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide with high purity?

Methodological Answer:

  • Step 1: Start with the naphthalene-1-sulfonamide core. Use propargyl bromide and K₂CO₃ in DMF to introduce alkynyl groups via nucleophilic substitution (analogous to ).
  • Step 2: Fluorinate the oxolane ring using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to install the 4-fluoro group.
  • Step 3: Purify via column chromatography (hexane:ethyl acetate gradients) and confirm purity using HPLC (>95% purity threshold).
  • Key Considerations: Monitor reaction progress with TLC (9:1 hexane:ethyl acetate) and optimize stoichiometry to minimize byproducts like unreacted naphthol derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify the sulfonamide linkage and fluorine substitution. The ¹⁹F NMR can confirm the presence and position of the fluoro group.
  • Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) for exact mass validation (e.g., exact mass 342.1038 as in ).
  • Crystallization: For X-ray studies, use solvent diffusion (e.g., DMSO/water) to obtain single crystals, referencing strategies for related sulfonamide salts ().

Q. How can researchers assess preliminary toxicity in vitro?

Methodological Answer:

  • Cell Viability Assays: Use MTT or resazurin assays in hepatocyte (HepG2) and renal (HEK293) cell lines.
  • Dose Range: Test concentrations from 1 µM to 100 µM, referencing naphthalene derivative toxicity protocols ().
  • Controls: Include 1-methylnaphthalene as a comparator for systemic effects (e.g., hepatic/renal endpoints).

Advanced Research Questions

Q. How can structural modifications enhance selectivity for biological targets (e.g., FABP4 or 5-HT6R)?

Methodological Answer:

  • Rational Design: Introduce substituents (e.g., halogens, methyl groups) at the naphthalene ring to modulate lipophilicity and steric hindrance. Compare with FABP4 inhibitors like naphthalene-1-sulfonamide derivatives ().
  • Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes. For 5-HT6R, use radioligand displacement assays (e.g., [³H]-LSD) as in .

Q. What strategies mitigate fluorescence interference in cellular imaging studies?

Methodological Answer:

  • Concentration Optimization: Limit concentrations to <10 µM to avoid green-channel emission, as seen with Pitstop 2 ().
  • Post-Fixation Washes: Fix cells with paraformaldehyde and perform 3x PBS washes before imaging to reduce background fluorescence.
  • Alternative Probes: Consider dansyl chloride derivatives (e.g., DNS, ) for lower interference.

Q. How to evaluate metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS . Track sulfonamide cleavage or oxolane ring oxidation.
  • Degradation Products: Use HPLC-DAD-ESI-MS to identify major metabolites. Compare with toxicological profiles of naphthalene analogs ().

Q. What computational methods predict binding modes with target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide with FABP4/5-HT6R crystal structures (PDB: 4BCR, 6WGU).
  • MD Simulations: Run GROMACS simulations (100 ns) to assess stability of sulfonamide-protein interactions. Validate with mutagenesis data ().

Contradictions and Resolutions

  • Fluorescence Interference: and suggest conflicting strategies for fluorescent tagging. Resolution: Use dansyl derivatives () for labeling and Pitstop 2 analogs () for clathrin studies, avoiding overlapping applications.

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